1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide is a complex organic compound that features a chlorophenyl group, a thiophene ring, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide typically involves multiple steps:
Formation of the oxan-4-yl intermediate: This step involves the reaction of a suitable oxane derivative with a thiophene compound under controlled conditions.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorophenyl halide and a base.
Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide undergoes several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The methanesulfonamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic properties.
Chemical Biology: It is used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π interactions. The methanesulfonamide moiety may form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
1-{[5-(4-chlorophenyl)thiophen-2-yl]methyl}piperazine: This compound shares the chlorophenyl and thiophene groups but has a piperazine ring instead of an oxane ring.
4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole: This compound also contains a chlorophenyl and thiophene group but has a different core structure.
Uniqueness
1-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxane ring and methanesulfonamide moiety distinguishes it from other similar compounds, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S2/c18-15-5-2-1-4-14(15)12-24(20,21)19-13-17(7-9-22-10-8-17)16-6-3-11-23-16/h1-6,11,19H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPSEMAQTUOXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.